N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
CAS No.: 865655-64-7
Cat. No.: VC5046352
Molecular Formula: C27H31ClN4O4
Molecular Weight: 511.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865655-64-7 |
|---|---|
| Molecular Formula | C27H31ClN4O4 |
| Molecular Weight | 511.02 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
| Standard InChI | InChI=1S/C27H31ClN4O4/c28-22-13-5-1-9-19(22)17-29-24(33)15-7-8-16-31-26(35)21-12-4-6-14-23(21)32(27(31)36)18-25(34)30-20-10-2-3-11-20/h1,4-6,9,12-14,20H,2-3,7-8,10-11,15-18H2,(H,29,33)(H,30,34) |
| Standard InChI Key | YEPIUYIAWZFSRD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
Introduction
Synthesis Pathway
The synthesis of such a compound would likely involve:
-
Preparation of the quinazolinone core via cyclization reactions.
-
Introduction of the chlorobenzyl group through nucleophilic substitution or coupling reactions.
-
Formation of the amide bond using standard peptide coupling reagents like DCC or EDCI.
Analytical Characterization
To confirm its structure and purity:
-
NMR Spectroscopy: To identify hydrogen and carbon environments.
-
Mass Spectrometry (MS): To determine molecular weight.
-
Infrared Spectroscopy (IR): To confirm functional groups like amides and ketones.
Biological Activity
Given its structural complexity, this compound might be tested for:
-
Enzyme Inhibition: For example, as a kinase or protease inhibitor.
-
Anticancer Activity: Many quinazolinone derivatives are explored for their cytotoxic effects.
-
Antimicrobial Properties: Testing against bacterial or fungal strains.
Research Challenges
The lack of detailed data on this specific compound highlights challenges in accessing proprietary or unpublished research. To proceed:
-
Search specialized databases like PubChem, DrugBank, or ChEMBL for related compounds.
-
Review patents or research articles that may describe similar structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume